5-Methyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, characterized by its unique bicyclic structure that incorporates a furan ring fused to a benzene ring. This compound has garnered interest in chemical and pharmacological research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways, often involving the modification of existing benzofuran derivatives. Research indicates that 2,3-dihydro-1-benzofuran derivatives can be obtained from phenolic compounds through palladium-catalyzed reactions or other synthetic methodologies .
5-Methyl-2,3-dihydro-1-benzofuran is classified as a heterocyclic organic compound. It falls under the broader category of benzofurans, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a methyl group at the fifth position enhances its lipophilicity and may influence its pharmacokinetic profile .
The synthesis of 5-methyl-2,3-dihydro-1-benzofuran can be achieved through several methods:
The synthetic procedures typically involve:
The molecular formula of 5-methyl-2,3-dihydro-1-benzofuran is , indicating it contains ten carbon atoms, ten hydrogen atoms, and one oxygen atom. The structure features a methyl group attached to the benzofuran framework, which consists of a five-membered furan ring fused to a six-membered aromatic ring.
Key structural data include:
5-Methyl-2,3-dihydro-1-benzofuran can participate in various chemical reactions:
The reactivity of this compound can be influenced by substituents on the aromatic ring and the furan's electron density. Studies have shown that modifications at specific positions can enhance or diminish reactivity .
The mechanism of action for compounds derived from 5-methyl-2,3-dihydro-1-benzofuran is often linked to their interaction with biological targets such as receptors or enzymes. For example, some derivatives have been shown to selectively bind to cannabinoid receptors, influencing pain modulation and inflammation pathways .
Research indicates that structural modifications can significantly affect binding affinity and selectivity toward specific targets. The presence of functional groups adjacent to the benzofuran core plays a crucial role in determining these interactions.
5-Methyl-2,3-dihydro-1-benzofuran and its derivatives have potential applications in various scientific fields:
Research continues to explore new derivatives and their biological activities, emphasizing the importance of structural diversity in enhancing therapeutic efficacy .
The exploration of benzofuran derivatives in medicinal chemistry dates to the mid-20th century, with natural products like psoralen and bergapten serving as early inspirations due to their photochemotherapeutic properties [2]. These furanocoumarin compounds, isolated from plants such as limes and parsnips, demonstrated the intrinsic bioactivity of the benzofuran scaffold, particularly in treating dermatological conditions like psoriasis and vitiligo. The subsequent identification of usnic acid—a dibenzofuran derivative from lichens—further highlighted the scaffold’s antimicrobial potential against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus [2]. By the 1980s, synthetic benzofuran derivatives entered clinical practice, exemplified by the antiarrhythmic drug amiodarone, which remains a cornerstone treatment for ventricular tachyarrhythmias [2].
The development of 5-methyl-2,3-dihydro-1-benzofuran derivatives represents a strategic evolution toward enhanced metabolic stability and receptor selectivity. Unlike planar benzofurans, the dihydrobenzofuran core incorporates a chiral center and reduced furan ring flexibility, enabling stereoselective interactions with biological targets. This advancement was catalyzed by the discovery of endogenous targets like histamine and cannabinoid receptors. For instance, the LINS01 series of N-alkylated dihydrobenzofuran-piperazine hybrids emerged as dual-acting histamine H₃/H₄ receptor antagonists with anti-inflammatory properties, marking a significant milestone in the scaffold’s application [1].
Table 1: Clinically Relevant Benzofuran Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Application | Key Structural Feature |
---|---|---|
Amiodarone | Antiarrhythmic | Benzofuran with diethylaminoethyl chain |
Bergapten | Psoriasis phototherapy | Furanocoumarin natural product |
LINS01007 | Histamine H₄ antagonist (anti-inflammatory) | 5-Chloro-dihydrobenzofuran-piperazine |
MDA7 (Compound 18) | Cannabinoid CB₂ agonist (neuropathic pain) | 3,3-Disubstituted dihydrobenzofuran |
The 2,3-dihydro-1-benzofuran scaffold delivers distinct physicochemical and conformational advantages over its aromatic counterpart:
Table 2: Conformational and Electronic Properties of 5-Methyl-2,3-Dihydro-1-Benzofuran Derivatives
Parameter | Impact on Bioactivity | Experimental Evidence |
---|---|---|
C3 Chirality | Dictates enantioselective receptor binding | X-ray of MDA7 (S-enantiomer active) [3] |
Furan Ring Saturation | Enhances metabolic stability and reduces off-target effects | >50% oral bioavailability in rat models [3] |
5-Methyl Substitution | Modulates electron density and lipophilicity (clogP ≈ 2.8) | DFT calculations [5] |
C2 Linker Flexibility | Optimizes vectorial alignment of pharmacophoric groups | BRET assays showing Gi coupling [1] |
The strategic incorporation of a methyl group at the C5 position of the dihydrobenzofuran scaffold addresses multiple drug development challenges:
Computational analyses further validate the scaffold’s drug-likeness. DFT studies on methyl 5-methyl-2,3-dihydrobenzofuran-2-carboxylate reveal a HOMO-LUMO gap of 4.8–5.2 eV, indicating electronic stability conducive to biological interactions [5]. Molecular docking predicts favorable binding to GPCRs due to the methyl group’s van der Waals contacts with hydrophobic subpockets—a feature exploited in designing next-generation CB₂ agonists like MDA42 (CB₂ Kᵢ = 12 nM) [3].
Table 3: Calculated Physicochemical Parameters of 5-Methyl-2,3-Dihydro-1-Benzofuran Derivatives
Parameter | Value Range | Methodology | Biological Implication |
---|---|---|---|
clogP | 2.5–3.2 | DFT/B3LYP/6-31G(d,p) [5] | Optimal membrane permeability |
HOMO-LUMO Gap (eV) | 4.8–5.2 | Quantum chemical calculations [5] | Enhanced electronic stability |
Molecular Dipole (D) | 3.2–3.8 | SMD solvation model [5] | Balanced solubility/permeability |
Polar Surface Area (Ų) | 45–60 | SwissADME predictions [1] | CNS penetration feasibility |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: